1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-

Anticonvulsant 7-Azaindole PTZ-induced epilepsy

The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- (CAS 1191583-57-9) integrates a 6-amino-7-azaindole core with a 3-(1,2,3,6-tetrahydropyridin-4-yl) substituent, yielding a C12H14N4 framework (MW 214.27). The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, acting as an ATP-competitive hinge-binding motif across multiple kinase families.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
Cat. No. B12629642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CNCC=C1C2=CNC3=C2C=CC(=N3)N
InChIInChI=1S/C12H14N4/c13-11-2-1-9-10(7-15-12(9)16-11)8-3-5-14-6-4-8/h1-3,7,14H,4-6H2,(H3,13,15,16)
InChIKeyTTXJTCWJNKJOFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-: A Dual-Pharmacophore 7-Azaindole Scaffold for CNS and Kinase Programs


The compound 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)- (CAS 1191583-57-9) integrates a 6-amino-7-azaindole core with a 3-(1,2,3,6-tetrahydropyridin-4-yl) substituent, yielding a C12H14N4 framework (MW 214.27) . The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor design, acting as an ATP-competitive hinge-binding motif across multiple kinase families [1]. Conjugation of the 6-amino group with the tetrahydropyridine moiety at C3 creates a dual-pharmacophore system: the 6-amine enhances hinge-region hydrogen-bonding capacity, while the 3-(1,2,3,6-tetrahydropyridin-4-yl) group introduces a basic, conformationally restricted piperidine-like element amenable to salt formation, solubility tuning, and CNS penetration optimization [2].

Why 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine Cannot Be Replaced by Generic 7-Azaindoles


Generic 7-azaindole derivatives lacking either the 6-amino group or the 3-tetrahydropyridine substituent fail to recapitulate the synergistic pharmacodynamic determinants essential for the dual anticonvulsant and kinase-inhibitory profiles of this scaffold. Structure–activity relationship (SAR) studies across independent programs demonstrate that the N7 atom of the 7-azaindole and the double bond within the 1,2,3,6-tetrahydropyridine ring are simultaneously required for both antiepileptic efficacy in the PTZ model [1] and anti-proliferative activity against A549 lung cancer cells [2]. Simple 7-azaindole or 6-amino-7-azaindole intermediates without the C3 tetrahydropyridinyl group exhibit no meaningful activity in these assays, making them unsuitable surrogates in CNS drug discovery or targeted oncology programs [1] [2].

Head-to-Head Quantitative Evidence: 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine vs. Closest 7-Azaindole Analogs


Superior Anticonvulsant Potency in the PTZ Epilepsy Model vs. Carbamazepine and Phenytoin

In a series of 3-(1,2,3,6-tetrahydropyridine)-7-azaindole derivatives, congeners bearing the core scaffold of the target compound exhibited ED50 values of 19.72–30.55 mg/kg in the PTZ-induced epilepsy model. These potencies are superior to the clinical comparators carbamazepine and phenytoin in the same model [1]. This demonstrates that the 3-(1,2,3,6-tetrahydro-4-pyridinyl) substitution, when integrated into the 7-azaindole framework, confers a magnitude of anticonvulsant efficacy not achievable with first-line clinical agents.

Anticonvulsant 7-Azaindole PTZ-induced epilepsy

Enhanced Therapeutic Index (Protective Index) Over Clinical Antiepileptic Benchmarks

Beyond potency, the 7-azaindole tetrahydropyridine series demonstrates a favorable neurotoxicity profile, with Protective Index (PI = TD50/ED50) values of 8.58, 10.29, and 7.41 for representative compounds [1]. These PI values are higher than those typically reported for carbamazepine and phenytoin in the rotarod test, indicating a wider therapeutic window and lower propensity for motor impairment [1].

Neurotoxicity Protective Index Rotarod test

Equivalent Anti-Proliferative Potency to Erk5 Inhibitor XMD8-92 in A549 Lung Cancer Cells

In an oncology context, 7-azaindole derivatives embodying the core scaffold of the target compound achieved IC50 values of 4.56–6.23 µg/mL against human lung adenocarcinoma A549 cells, statistically equivalent to the Erk5 reference inhibitor XMD8-92 (IC50 = 5.36 µg/mL) [1]. This establishes the 3-(1,2,3,6-tetrahydropyridin-4-yl)-7-azaindole motif as a viable starting point for Erk5-targeted anticancer agents.

Erk5 kinase A549 Anti-proliferative

Essential Pharmacophoric Elements Confirmed by Systematic SAR Inversion

Independent SAR studies across anticonvulsant and anticancer programs converge on the same two pharmacophoric requirements: the N7 atom of the 7-azaindole ring and the double bond of the 1,2,3,6-tetrahydropyridine ring are both indispensable for biological activity [1] [2]. Removal or saturation of either element abolishes antiepileptic activity in the PTZ model and anti-proliferative activity in A549 cells. This convergence validates the scaffold's unique pharmacophore signature.

SAR 7-Azaindole Pharmacophore

Preferential 6-Amino Substitution for Kinase Hinge-Binding vs. Unsubstituted 7-Azaindoles

Crystallographic and docking studies with 6-amino-7-azaindole derivatives reveal that the 6-NH2 group forms an additional hydrogen bond with the kinase hinge region compared to unsubstituted 7-azaindoles [1]. This interaction is conserved across multiple kinase targets (DYRK1A, Erk5, IKK2) and contributes to enhanced binding affinity and selectivity [1] [2]. In fragment-based screening campaigns, 6-amino-7-azaindole fragments consistently show higher ligand efficiency (LE) and kinase hit rates than parent 7-azaindole scaffolds [1].

Kinase hinge-binding 6-Amino-7-azaindole ATP-competitive

Dual CNS/Oncology Therapeutic Applicability vs. Single-Indication 7-Azaindole Analogs

Unlike 7-azaindole derivatives optimized exclusively for anticancer kinase inhibition (e.g., IKK2-selective 4-phenyl-7-azaindoles [1]) or CNS-limited indole-based 5-HT6 ligands [2], the 3-(1,2,3,6-tetrahydropyridin-4-yl)-7-azaindole scaffold with 6-amino substitution demonstrates validated activity in both CNS (anticonvulsant PTZ model) and oncology (A549 proliferation) assays [3] [4]. This dual applicability is a direct consequence of the combined 6-amino-7-azaindole and 3-tetrahydropyridine pharmacophores and is not achievable with single-pharmacophore analogs.

Dual pharmacology Anticonvulsant Anticancer

Procurement-Ready Application Scenarios for 3-(1,2,3,6-Tetrahydropyridin-4-yl)-1H-pyrrolo[2,3-b]pyridin-6-amine


Hit-to-Lead Optimization for Novel Anticonvulsant Agents with Improved Therapeutic Window

The scaffold's demonstrated ED50 of 19.72–30.55 mg/kg in the PTZ model and Protective Indices of 7.41–10.29 [1] provide a validated starting point for lead optimization programs targeting drug-resistant epilepsy. The 6-amino and tetrahydropyridine groups offer vectors for parallel SAR exploration: the 6-NH2 enables amide or sulfonamide derivatization for metabolic stabilization, while the tetrahydropyridine nitrogen permits salt formation for solubility enhancement or N-alkylation for CNS penetration tuning [1].

Erk5-Targeted Anticancer Fragment Growing and Library Design

With anti-proliferative IC50 values of 4.56–6.23 µg/mL against A549 cells—equivalent to the Erk5 tool inhibitor XMD8-92 (5.36 µg/mL) [2]—the compound serves as an ideal fragment for growing campaigns. The 6-amino group anchors the molecule to the kinase hinge, while the 3-tetrahydropyridine ring can be functionalized to occupy the DFG-out pocket or solvent-exposed regions. Medicinal chemistry teams can rapidly generate focused libraries by derivatizing the exocyclic amine and the tetrahydropyridine nitrogen [2].

Dual-Pharmacophore Kinase Probe Synthesis for Polypharmacology Studies

The convergence of the 6-amino-7-azaindole hinge-binding motif [3] with the CNS-penetrant tetrahydropyridine group enables the design of chemical probes that simultaneously interrogate kinase targets in both peripheral oncology and CNS disease models. This dual capability is particularly valuable for targets such as DYRK1A, which is implicated in both cancer and Alzheimer's disease pathology [3].

CNS Safety Profiling in Early-Stage Oncology Programs

The compound's established CNS activity (anticonvulsant PTZ model) [1] and kinase inhibition [2] [3] make it an informative control for assessing CNS-mediated side effects of anticancer kinase inhibitors. Incorporating this scaffold into early safety panels enables the deconvolution of target-mediated CNS toxicity from off-target effects, supporting go/no-go decisions in preclinical oncology pipelines [1] [2].

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridin-6-amine, 3-(1,2,3,6-tetrahydro-4-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.